Ethyl 3-oxo-2-phenylpropanoate
Overview
Description
Ethyl 3-oxo-2-phenylpropanoate is a chemical compound that is part of a broader class of organic compounds known as β-keto esters. These compounds are characterized by the presence of a ketone group (3-oxo-) and an ester group (ethyl-) attached to a carbon chain that also contains a phenyl group (2-phenyl-). The structure and reactivity of such compounds are of significant interest in organic chemistry due to their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related β-keto esters has been explored in several studies. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates, which share a similar β-keto ester structure, were synthesized through a coupling reaction catalyzed by a ruthenium complex, as described in one study . This process involved the migration of a C=C bond and subsequent condensation with cyanoacetate. Although not directly synthesizing ethyl 3-oxo-2-phenylpropanoate, this study provides insight into the types of reactions that can be used to construct β-keto ester frameworks.
Molecular Structure Analysis
The molecular structure of β-keto esters can be complex, with the possibility of isomerism and steric hindrance affecting their conformation. In the case of ethyl 2-cyano-3-alkoxypent-2-enoates, X-ray crystallography was used to separate and determine the E- and Z-isomers, revealing structural distortions due to steric hindrance . Density functional theory (DFT) calculations were also performed to elucidate the solid-state structure and conformation. These techniques are essential for understanding the molecular structure of β-keto esters, including ethyl 3-oxo-2-phenylpropanoate.
Chemical Reactions Analysis
β-keto esters like ethyl 3-oxo-2-phenylpropanoate can undergo various chemical reactions. For example, ethyl 2-azidopropenoate, a compound with a similar β-keto ester moiety, was transformed into ethyl 2-aminopropenoate with different substituents upon treatment with nucleophiles such as thiophenol or sodium ethoxide . Additionally, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate, a closely related compound, resulted in products from radical recombination and decarbonylation, highlighting the reactivity of the keto group under irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-keto esters are influenced by their functional groups. The presence of the ester and ketone groups in compounds like ethyl 3-oxo-2-phenylpropanoate affects their solubility, boiling point, and reactivity. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate, another β-keto ester, was achieved using sodium ethoxide, indicating the role of the ethoxy group in promoting cyclization reactions . The reactivity of the keto group is also evident in the formation of bicyclic lactams from ethyl 4-oxoalkanoates when reacted with amines, demonstrating the versatility of β-keto esters in synthesizing heterocyclic compounds .
Scientific Research Applications
- Summary of the Application: Ethyl 3-oxo-2-phenylpropanoate is used in the synthesis of poly-substituted furans via an intermolecular oxidative annulation reaction . Furans are a class of organic compounds that have a wide range of applications in the pharmaceutical and chemical industries.
- Methods of Application or Experimental Procedures: The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru (II)-catalyst, a copper oxidant, and an additive such as AgSbF6 . This method offers a novel approach for the selective construction of poly-substituted furans.
- Results or Outcomes: The reaction has a wide substrate scope with simple starting materials, and the desired tetrasubstituted furans were prepared in good to excellent yields .
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Ethyl 3-(dimethylamino)-3-oxo-2-phenylpropanoate : This compound is similar to Ethyl 3-oxo-2-phenylpropanoate and might have similar applications in organic synthesis.
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Methyl 3-oxo-3-phenylpropanoate : This is the methyl ester version of Ethyl 3-oxo-2-phenylpropanoate. It might be used in similar reactions as the ethyl ester.
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Ethyl 3-oxo-5-phenylpentanoate : This compound has an extra carbon in the chain compared to Ethyl 3-oxo-2-phenylpropanoate. It might have different reactivity and applications in organic synthesis.
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Ethyl 3-(dimethylamino)-3-oxo-2-phenylpropanoate : This compound is similar to Ethyl 3-oxo-2-phenylpropanoate and might have similar applications in organic synthesis.
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Methyl 3-oxo-3-phenylpropanoate : This is the methyl ester version of Ethyl 3-oxo-2-phenylpropanoate. It might be used in similar reactions as the ethyl ester.
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Ethyl 3-oxo-5-phenylpentanoate : This compound has an extra carbon in the chain compared to Ethyl 3-oxo-2-phenylpropanoate. It might have different reactivity and applications in organic synthesis.
Safety And Hazards
Ethyl 3-oxo-2-phenylpropanoate has a GHS07 signal word of warning . The hazard statements include H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Ethyl 3-oxo-2-phenylpropanoate are not available, esters are widely used in various fields including pharmaceuticals, fine chemicals, and natural products . Therefore, the development of versatile synthetic methods of esters is an important research topic in organic chemistry .
properties
IUPAC Name |
ethyl 3-oxo-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKOKANBOZZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340228 | |
Record name | Ethyl 3-oxo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-phenylpropanoate | |
CAS RN |
17838-69-6 | |
Record name | Ethyl 3-oxo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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